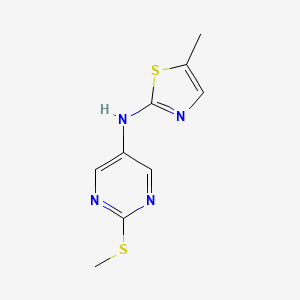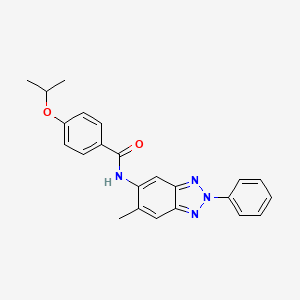
2-(2-bromo-4-methylphenoxy)-N'-(dicyclopropylmethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide is an organic compound with a complex structure that includes a bromo-substituted phenoxy group and a dicyclopropylmethylidene hydrazide moiety
Preparation Methods
The synthesis of 2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide typically involves multiple steps:
Synthesis of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent like chloroform.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid under basic conditions.
Preparation of 2-(2-bromo-4-methylphenoxy)acetohydrazide: This step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with hydrazine hydrate.
Formation of the final compound: The final step involves the condensation of 2-(2-bromo-4-methylphenoxy)acetohydrazide with dicyclopropyl ketone under acidic conditions to form 2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide.
Chemical Reactions Analysis
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide can undergo various chemical reactions:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The hydrazide moiety can undergo oxidation to form corresponding azides or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, including those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its reactivity and stability.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide can be compared with similar compounds such as:
2-bromo-4-methylpropiophenone: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-bromo-4-methylphenol: This compound is used in the synthesis of various organic compounds and has antimicrobial properties.
2-(2-bromo-4-methylphenoxy)acetic acid: This compound is used as an intermediate in the synthesis of hydrazides and other derivatives.
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(dicyclopropylmethylideneamino)acetamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-10-2-7-14(13(17)8-10)21-9-15(20)18-19-16(11-3-4-11)12-5-6-12/h2,7-8,11-12H,3-6,9H2,1H3,(H,18,20) |
InChI Key |
YAFRJPOREJKQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C2CC2)C3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)


![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)

![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)
